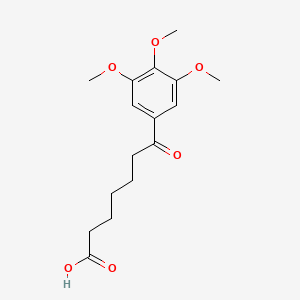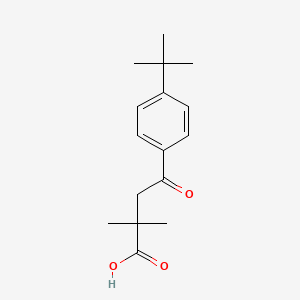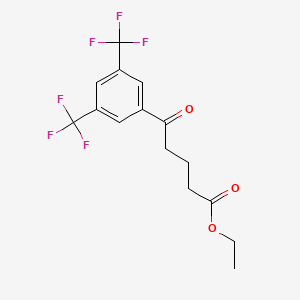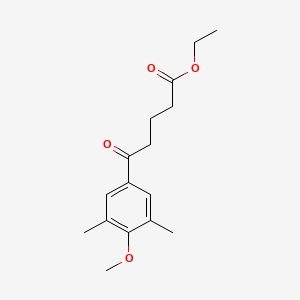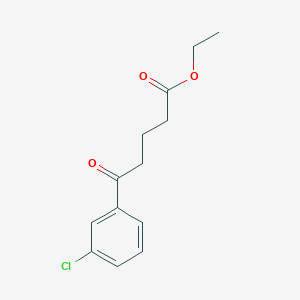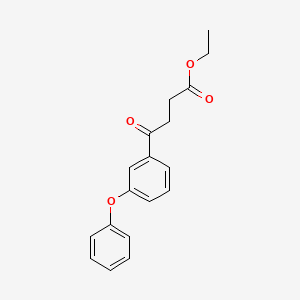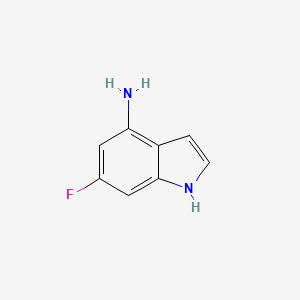
6-Fluoro-1H-indol-4-amine
Vue d'ensemble
Description
6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound for various applications.
Applications De Recherche Scientifique
6-Fluoro-1H-indol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in designing selective serotonin reuptake inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
6-Fluoro-1H-indol-4-amine is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been found to possess a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
6-Fluoro-1H-indol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways .
Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction can modulate neurotransmitter release and has implications for the treatment of neurological disorders . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .
The compound also affects gene expression by modulating the activity of transcription factors. For example, it can activate the aryl hydrocarbon receptor (AhR), leading to changes in the expression of genes involved in detoxification and immune response . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform . This binding alters the enzyme’s conformation and affects its catalytic activity, resulting in changes in the metabolism of various substrates.
This compound also interacts with serotonin receptors, particularly the 5-HT2A receptor, through hydrogen bonding and hydrophobic interactions . This binding modulates receptor activity and influences downstream signaling pathways, leading to changes in neurotransmitter release and cellular responses.
Additionally, the compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain . This activation leads to the translocation of AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, resulting in changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to a decrease in its biological activity and efficacy.
Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic diseases and long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. For example, in cancer models, a minimum concentration of this compound is needed to induce apoptosis and inhibit tumor growth . Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is hydroxylated and oxidized to form various metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .
The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in glycolytic flux and an accumulation of glycolytic intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments .
The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.
For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . In the nucleus, the compound can interact with transcription factors and modulate gene expression . These subcellular localizations are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1H-indol-4-amine typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indol-4-amine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes nitration, reduction, and fluorination steps under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated indole ketones, while reduction can produce various amine derivatives.
Comparaison Avec Des Composés Similaires
1H-indol-4-amine: The non-fluorinated parent compound.
5-Fluoro-1H-indol-4-amine: A similar compound with the fluorine atom at the 5th position.
6-Chloro-1H-indol-4-amine: A chlorinated analog.
Uniqueness: 6-Fluoro-1H-indol-4-amine is unique due to the presence of the fluorine atom at the 6th position, which significantly alters its chemical and biological properties compared to its non-fluorinated and other halogenated analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6-fluoro-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFWKDMLYWEBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646107 | |
| Record name | 6-Fluoro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-25-2 | |
| Record name | 6-Fluoro-1H-indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

